molecular formula C8H10O4 B1195390 Ethylene glycol diacrylate CAS No. 2274-11-5

Ethylene glycol diacrylate

Cat. No. B1195390
Key on ui cas rn: 2274-11-5
M. Wt: 170.16 g/mol
InChI Key: KUDUQBURMYMBIJ-UHFFFAOYSA-N
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Patent
US04177255

Procedure details

50 Grams of N,N-diethylaminoethyl methacrylate, 50 g. of methyl methacrylate, 1 g. of Dupanol ME, 1 g. of Emulphor ON-870, 6 g. of ethylene diacrylate, 1 g. of potassium persulfate, and 0.5 g. of sodium bisulfite are dissolved or mixed with 1,000 g. of water. This mixture is tumbled in a water bath at 60° C. for 24 hr. to obtain a crosslinked copolymer of methyl methacrylate and N,N-diethylaminoethyl acrylate. The crosslinked polymer is separated from the aqueous dispersion by the method described in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC)(=O)C(C)=C.CCCCCCCC/C=C\CCCCCCCCOCCO.C(OCCOC(=O)C=C)(=O)C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(O)[O-].[Na+]>O>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])(=[O:5])[CH:2]=[CH2:3] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCCOCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCOC(C=C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with 1,000 g

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCCN(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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